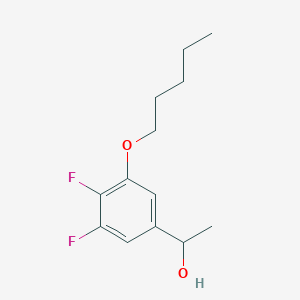
3-Methyl-4-n-propoxybenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-n-propoxybenzyl alcohol is an organic compound that belongs to the class of benzyl alcohols It features a benzene ring substituted with a methyl group at the third position and a propoxy group at the fourth position, with a hydroxyl group (-OH) attached to the benzyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-n-propoxybenzyl alcohol can be synthesized through several methods, including:
Reduction of Ketones or Aldehydes: One common method involves the reduction of 3-methyl-4-n-propoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-n-propoxybenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: SOCl2, phosphorus tribromide (PBr3), or hydrogen halides (HCl, HBr).
Major Products Formed
Oxidation: 3-Methyl-4-n-propoxybenzaldehyde.
Reduction: 3-Methyl-4-n-propoxybenzylamine.
Substitution: 3-Methyl-4-n-propoxybenzyl chloride or bromide.
Scientific Research Applications
3-Methyl-4-n-propoxybenzyl alcohol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Methyl-4-n-propoxybenzyl alcohol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Signal Transduction: The compound may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Antimicrobial Activity: It exerts antimicrobial effects by disrupting the cell membrane integrity of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: A simpler analog with a hydroxyl group attached to a benzyl carbon without additional substituents.
4-Methoxybenzyl Alcohol: Similar structure but with a methoxy group instead of a propoxy group.
3-Methylbenzyl Alcohol: Lacks the propoxy group, having only a methyl group at the third position.
Uniqueness
3-Methyl-4-n-propoxybenzyl alcohol is unique due to the presence of both a methyl and a propoxy group on the benzene ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(3-methyl-4-propoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-6-13-11-5-4-10(8-12)7-9(11)2/h4-5,7,12H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIWGZFZMLYXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(Methylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7993961.png)

![O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate](/img/structure/B7993972.png)
![O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993978.png)


![4-[(Cyclohexanemethoxy)methyl]benzaldehyde](/img/structure/B7993992.png)







